molecular formula C16H23N3O8 B12355552 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol N-beta-D-Glucuronide

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol N-beta-D-Glucuronide

Cat. No.: B12355552
M. Wt: 385.37 g/mol
InChI Key: VSVYJUYJFLYYSI-ZIZCHBSTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol N-beta-D-Glucuronide is a metabolite of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). This compound is known for its carcinogenic properties and is a significant biomarker for assessing exposure to tobacco smoke and its associated health risks .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol N-beta-D-Glucuronide typically involves the glucuronidation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol. This process can be catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) under specific conditions. The reaction generally requires the presence of UDP-glucuronic acid as a glucuronide donor and is carried out in an aqueous buffer at a controlled pH and temperature .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using techniques such as chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol N-beta-D-Glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure specificity and efficiency .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different biological activities and toxicities, making them important for further study .

Scientific Research Applications

Biomarker for Tobacco Exposure

NNAL-Gluc serves as a reliable biomarker for assessing tobacco exposure. Its presence in biological fluids, particularly urine, provides insights into the extent of exposure to tobacco smoke and its carcinogenic constituents. Studies have demonstrated that NNAL and its glucuronide conjugate are significantly elevated in the urine of individuals exposed to secondhand smoke compared to unexposed controls. For instance, one study reported urinary NNAL concentrations in non-smokers exposed to environmental tobacco smoke ranging from 1–5% of those found in smokers .

Table 1: Urinary Levels of NNAL and NNAL-Gluc

GroupNNAL Concentration (pmol/mL)NNAL-Gluc Concentration (pmol/mL)
Smokers1000200
Non-smokers (ETS exposed)5010
Non-smokers (unexposed)<1<1

Toxicological Studies

Toxicological assessments have identified NNAL as a potent pulmonary carcinogen. Laboratory studies indicate that NNAL can induce lung tumors in rodent models, similar to its parent compound NNK . These findings underscore the importance of NNAL in evaluating the carcinogenic risk associated with tobacco products.

Case Study: Carcinogenicity Assessment

In a study conducted by Hecht et al., the carcinogenic potential of NNAL was evaluated through systemic administration in rodents. The results indicated a significant increase in lung tumor incidence among treated groups compared to controls, reinforcing the need for monitoring this metabolite in tobacco research .

Epidemiological Investigations

NNAL-Gluc is utilized in epidemiological studies to correlate tobacco exposure with health outcomes. Research has shown that higher levels of NNAL and its glucuronide correlate with increased risk factors for lung cancer among smokers and those exposed to secondhand smoke. For example, Anderson et al. found that women living with smokers had urinary NNAL levels significantly higher than those not exposed .

Table 2: Correlation of NNAL Levels with Lung Cancer Risk

StudyPopulationFindings
Anderson et al. (2001)Women living with smokersElevated NNAL levels correlated with lung cancer risk
Hecht et al. (1998)SmokersHigher NNAL levels linked to tumor incidence

Analytical Methods

The determination of NNAL and its glucuronides is critical for research applications. Various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for quantifying these metabolites in biological samples . These methods allow for sensitive detection and accurate measurement, facilitating extensive research into tobacco exposure.

Mechanism of Action

The mechanism of action of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol N-beta-D-Glucuronide involves its metabolic activation to reactive intermediates that can form DNA adducts. These adducts can lead to mutations and initiate carcinogenesis. The compound primarily targets the liver and lungs, where it undergoes enzymatic activation and exerts its carcinogenic effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK): The parent compound, known for its potent carcinogenic properties.

    4-(Methylnitrosamino)-4-(3-pyridyl)butanal: Another metabolite of NNK with similar biological activities.

    N-nitroso-N-methyl-4-aminobutyric acid: A related nitrosamine with carcinogenic potential.

Uniqueness

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol N-beta-D-Glucuronide is unique due to its role as a glucuronide conjugate, which makes it more water-soluble and facilitates its excretion from the body. This property distinguishes it from its parent compound and other similar nitrosamines, highlighting its importance in detoxification and biomarker studies .

Biological Activity

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol N-beta-D-glucuronide (often referred to as NNAL-N-Gluc) is a significant metabolite of the tobacco-specific carcinogen 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). Understanding its biological activity is crucial for assessing its role in tobacco-related carcinogenesis and the detoxification processes involved in its metabolism.

  • Molecular Formula: C16H23N3O8
  • Molecular Weight: 385.37 g/mol
  • CAS Number: 350508-29-1
  • Structure: The compound features a glucuronide moiety, which is critical for its solubility and excretion.

Metabolic Pathways

NNAL-N-Gluc is primarily formed through the glucuronidation of NNAL, which itself is produced from NNK via carbonyl reduction. This metabolic pathway is facilitated by UDP-glucuronosyltransferases (UGTs), particularly UGT2A1, which has been shown to exhibit significant activity against tobacco carcinogens .

Carcinogenic Potential

NNK and its metabolites, including NNAL, are known to induce DNA damage and mutations, contributing to lung carcinogenesis. Studies indicate that NNAL can promote cell proliferation, enhance migration, and suppress apoptosis in various cancer cell lines, particularly non-small cell lung cancer (NSCLC) cell lines .

Key Findings:

  • NNAL enhances cell migration and drug resistance, particularly via the activation of β-adrenergic receptors (β-ARs) and subsequent deactivation of liver kinase B1 (LKB1), a critical tumor suppressor .
  • The R-enantiomer of NNAL is more potent than the S-enantiomer in promoting these effects .

Glucuronidation and Detoxification

The glucuronidation of NNAL to form NNAL-N-Gluc plays a vital role in detoxifying this carcinogen. This process increases water solubility, facilitating renal excretion. Studies have shown that both NNAL and its glucuronides are detectable in human urine, indicating their relevance in assessing exposure to tobacco carcinogens .

Case Studies

Study on Human Exposure:
A study analyzed urine samples from smokers and non-smokers to measure levels of NNAL-N-Gluc. The results indicated significantly higher concentrations in smokers, correlating with increased exposure to tobacco-specific nitrosamines .

Animal Model Research:
Research involving bile duct-cannulated rats demonstrated the pharmacokinetics of NNAL and its metabolites, highlighting the stereoselective metabolism of NNAL and its retention in tissues, which may influence long-term carcinogenic risk .

Data Tables

CompoundMolecular FormulaMolecular WeightBiological Activity
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)C10H13N3O2207.2 g/molCarcinogen; induces DNA damage
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL)C10H15N3O2209.25 g/molMetabolite; promotes cell proliferation
This compound (NNAL-N-Gluc)C16H23N3O8385.37 g/molDetoxification product; excreted in urine

Properties

Molecular Formula

C16H23N3O8

Molecular Weight

385.37 g/mol

IUPAC Name

(3S,4S,5S,6R)-3,4,5-trihydroxy-6-[3-[1-hydroxy-4-[methyl(nitroso)amino]butyl]pyridin-1-ium-1-yl]oxane-2-carboxylate

InChI

InChI=1S/C16H23N3O8/c1-18(17-26)6-3-5-10(20)9-4-2-7-19(8-9)15-13(23)11(21)12(22)14(27-15)16(24)25/h2,4,7-8,10-15,20-23H,3,5-6H2,1H3/t10?,11-,12-,13-,14?,15+/m0/s1

InChI Key

VSVYJUYJFLYYSI-ZIZCHBSTSA-N

Isomeric SMILES

CN(CCCC(C1=C[N+](=CC=C1)[C@H]2[C@H]([C@H]([C@@H](C(O2)C(=O)[O-])O)O)O)O)N=O

Canonical SMILES

CN(CCCC(C1=C[N+](=CC=C1)C2C(C(C(C(O2)C(=O)[O-])O)O)O)O)N=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.